o-Arsanilic acid
Overview
Description
o-Arsanilic acid, also known as (2-aminophenyl)arsonic acid, is an organoarsenic compound with the molecular formula C₆H₈AsNO₃ and a molecular weight of 217.05 g/mol . This compound is characterized by the presence of an amino group (-NH₂) attached to a phenyl ring, which is further bonded to an arsonic acid group (-AsO₃H₂). It is a white to light yellow crystalline powder and has been used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that the compound has been used to promote growth and prevent or treat dysentery in poultry and swine .
Biochemical Pathways
It’s known that arsenic-induced metabolic disorders can disrupt lipid metabolism, amino acid metabolism, and carbohydrate metabolism .
Pharmacokinetics
It’s known that the compound is soluble in water , which could impact its bioavailability.
Result of Action
It’s known that the compound can cause blindness and is ototoxic and nephrotoxic in animals .
Action Environment
The action of o-Arsanilic acid can be influenced by environmental factors. For example, the compound can be transformed into highly toxic arsenate in the environment . Additionally, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other substances.
Biochemical Analysis
Cellular Effects
o-Arsanilic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with certain transporters or binding proteins, and can have effects on its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminophenylarsonic acid typically involves the reaction of aniline with arsenic acid. . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the efficient formation of the compound.
Industrial Production Methods: Industrial production of 2-aminophenylarsonic acid follows similar synthetic routes but on a larger scale. The process involves the use of reactors equipped with temperature and pH control systems to optimize the yield and purity of the product. The crude product is then purified through recrystallization or other suitable methods to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: o-Arsanilic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenate derivatives.
Reduction: It can be reduced to form arsonous acid derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed:
Oxidation: Arsenate derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
o-Arsanilic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a growth promoter in animal feed.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of various chemicals and as a feed additive in poultry and swine production to promote growth and prevent diseases
Comparison with Similar Compounds
4-Aminophenylarsonic acid (p-arsanilic acid): Similar structure but with the amino group in the para position.
Phenylarsonic acid: Lacks the amino group.
Roxarsone: Contains additional functional groups like hydroxyl and nitro groups.
Uniqueness: o-Arsanilic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the amino group in the ortho position relative to the arsonic acid group imparts distinct chemical properties compared to its para-substituted counterpart .
Properties
IUPAC Name |
(2-aminophenyl)arsonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8AsNO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOCUQCZYAYQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8AsNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174395 | |
Record name | 2-Aminophenylarsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-00-3 | |
Record name | o-Arsanilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2045-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminophenylarsonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Arsanilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminophenylarsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminophenylarsonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOPHENYLARSONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7T2PH7DL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of o-Arsanilic acid?
A1: this compound, also known as 2-Aminophenylarsonic acid, has the molecular formula C6H8AsNO3. Its structure consists of a benzene ring with an amino group (NH2) at the ortho position (position 2) relative to an arsonic acid group (AsO3H2).
Q2: How does this compound interact with metal ions?
A2: this compound acts as a chelating agent, forming complexes with various metal ions. Studies have shown its interaction with diorganotin(IV) oxides, resulting in polymeric complexes where the arsonic acid group coordinates to the tin center. [, ] Similar interactions have been observed with other metal ions like cobalt(II), nickel(II), zinc(II), and cadmium(II).
Q3: What analytical techniques are commonly employed to detect and quantify this compound?
A3: Several analytical techniques are available for this compound analysis. These include:
- Capillary electrophoresis coupled with inductively coupled plasma mass spectrometry (CE-ICP-MS): This technique offers high sensitivity and selectivity for arsenic speciation, allowing researchers to distinguish this compound from other arsenic compounds. [, ]
- High-performance liquid chromatography (HPLC) coupled with various detectors: HPLC can be coupled with UV-Vis detectors or mass spectrometers for separating and quantifying this compound in complex mixtures.
- Graphite furnace atomic absorption spectrophotometry (GFAAS): GFAAS allows for the determination of total arsenic content, which can be useful for assessing this compound levels after appropriate sample preparation. [, ]
Q4: Are there any known applications of this compound in material science?
A4: this compound has been investigated for its potential in creating functional polymers. By reacting it with polyvinyl alcohol, researchers have synthesized chelating polymers capable of removing metal ions from aqueous solutions. This highlights the potential of this compound as a building block for materials with specific functionalities.
Q5: What is known about the environmental fate of this compound?
A5: Research suggests that this compound can undergo degradation processes in the environment. Studies have focused on identifying degradation products formed when this compound interacts with soil suspensions, particularly those of volcanic origin. Understanding the degradation pathways is crucial for assessing the environmental persistence and potential risks associated with this compound.
Q6: How does the structure of this compound influence its interaction with p-sulfonatocalixarene (PSC6)?
A6: Studies using UV-Vis spectroscopy, HPLC, PL spectra, and NMR have investigated the interaction between this compound and PSC6. The research indicates that the para isomer (p-arsanilic acid) exhibits stronger inclusion complex formation with PSC6 compared to the ortho isomer (this compound). This difference is likely attributed to the steric hindrance posed by the amino group at the ortho position in this compound, hindering its entry into the PSC6 cavity.
Q7: Has this compound been used in the development of analytical methods?
A7: Yes, this compound has been employed as a reagent in spectrophotometric determination methods for osmium and bromate. These applications highlight its utility in analytical chemistry beyond its role as an analyte.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.